molecular formula C24H24Cl2N2O4 B2437076 Diethyl 2-amino-1,4-bis(4-chlorophenyl)-6-methyl-4H-pyridine-3,5-dicarboxylate CAS No. 692287-98-2

Diethyl 2-amino-1,4-bis(4-chlorophenyl)-6-methyl-4H-pyridine-3,5-dicarboxylate

Cat. No.: B2437076
CAS No.: 692287-98-2
M. Wt: 475.37
InChI Key: QAIYMFZZYMPHLP-UHFFFAOYSA-N
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Description

Diethyl 2-amino-1,4-bis(4-chlorophenyl)-6-methyl-4H-pyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes two chlorophenyl groups, a methyl group, and two ester groups attached to a pyridine ring

Properties

IUPAC Name

diethyl 2-amino-1,4-bis(4-chlorophenyl)-6-methyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24Cl2N2O4/c1-4-31-23(29)19-14(3)28(18-12-10-17(26)11-13-18)22(27)21(24(30)32-5-2)20(19)15-6-8-16(25)9-7-15/h6-13,20H,4-5,27H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIYMFZZYMPHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C(C1C2=CC=C(C=C2)Cl)C(=O)OCC)N)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-amino-1,4-bis(4-chlorophenyl)-6-methyl-4H-pyridine-3,5-dicarboxylate typically involves multi-step reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-amino-1,4-bis(4-chlorophenyl)-6-methyl-4H-pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-amino-1,4-bis(4-chlorophenyl)-6-methyl-4H-pyridine-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-amino-1,4-diphenyl-6-methyl-4H-pyridine-3,5-dicarboxylate: Lacks the chlorophenyl groups, leading to different chemical and biological properties.

    Diethyl 2-amino-1,4-bis(4-methoxyphenyl)-6-methyl-4H-pyridine-3,5-dicarboxylate: Contains methoxy groups instead of chloro groups, affecting its reactivity and applications.

Uniqueness

Diethyl 2-amino-1,4-bis(4-chlorophenyl)-6-methyl-4H-pyridine-3,5-dicarboxylate is unique due to the presence of chlorophenyl groups, which impart distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Diethyl 2-amino-1,4-bis(4-chlorophenyl)-6-methyl-4H-pyridine-3,5-dicarboxylate (CAS: 692287-98-2) is a compound of interest due to its potential biological activities, particularly in the field of cancer research and pharmacology. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine core with substituents that enhance its biological activity. The presence of two chlorophenyl groups and a diethyl amino group contributes to its lipophilicity and potential interactions with biological targets.

Research indicates that this compound exhibits anti-tumor properties through several mechanisms:

  • Inhibition of PI3-Kinase Pathway : The compound has been shown to selectively inhibit Class I PI3-kinase isoforms, particularly PI3Kα and PI3Kβ. This inhibition is linked to reduced tumor cell proliferation and survival, making it a candidate for cancer therapy .
  • Impact on Cell Cycle Regulation : Studies suggest that this compound may induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs) .
  • Anti-inflammatory Effects : The compound also exhibits anti-inflammatory properties that may contribute to its therapeutic potential in diseases characterized by chronic inflammation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
Anti-tumor ActivityInhibits proliferation of cancer cells
PI3-Kinase InhibitionSelective inhibition of Class I isoforms
Anti-inflammatoryReduces inflammatory markers in vitro
CytotoxicityLow cytotoxicity observed in normal cells

Case Studies

Several studies have investigated the efficacy of this compound:

  • In Vitro Studies : A study demonstrated that the compound significantly reduced the viability of various cancer cell lines (e.g., breast and prostate cancer) at low micromolar concentrations while exhibiting minimal toxicity to normal cells .
  • In Vivo Efficacy : In animal models, administration of the compound resulted in a marked reduction in tumor size compared to control groups. The maximum tolerated dose was determined to be significantly higher than the effective dose, indicating a favorable safety profile for potential therapeutic use .
  • Combination Therapies : Research has explored the use of this compound in combination with established chemotherapeutic agents. Preliminary results suggest enhanced efficacy when used alongside other drugs targeting different pathways involved in tumor growth .

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